molecular formula C9H6ClF3O3 B1527710 3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 1192829-76-7

3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No. B1527710
CAS RN: 1192829-76-7
M. Wt: 254.59 g/mol
InChI Key: TWUYFBPOUABLQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid (CTFEBA) is an organic compound that is widely used in a variety of scientific research applications. It is a versatile compound that can be used in many different contexts in the laboratory, and its properties make it an ideal choice for a wide range of experiments.

Scientific Research Applications

Novel Fluorescence Probes

Benzoic acid derivatives have been used in the development of novel fluorescence probes for detecting reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite. These probes, HPF and APF, exhibit increased fluorescence upon reaction with these species, allowing for the visualization and study of hROS in biological and chemical applications (Setsukinai et al., 2003).

Polymerization Catalysts

Compounds like benzoic acid esters have been used to synthesize ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts are crucial for cyclopolymerization processes, leading to the formation of various polymeric materials with potential applications in materials science (Mayershofer et al., 2006).

Hypervalent Iodine Reagents

Derivatives of benzoic acid, such as 3-(dichloroiodo)benzoic acid, have been utilized as hypervalent iodine reagents for the vicinal halomethoxylation of unsaturated compounds. These reagents offer advantages in recyclability and reactivity, contributing to the field of synthetic chemistry (Yusubov et al., 2004).

Inorganic–Organic Hybrid Frameworks

Benzoic acid derivatives have been used as structure-directing agents to prepare inorganic–organic hybrid frameworks based on polynuclear metal-hydroxyl clusters. These frameworks have potential applications in materials science, including photophysical and magnetic properties studies (Yang et al., 2015).

properties

IUPAC Name

3-chloro-4-(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c10-6-3-5(8(14)15)1-2-7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUYFBPOUABLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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